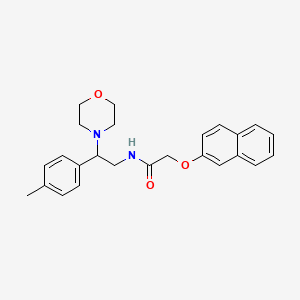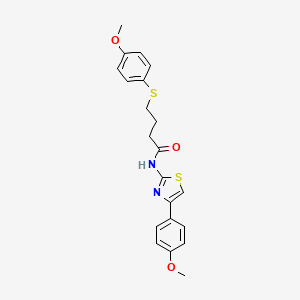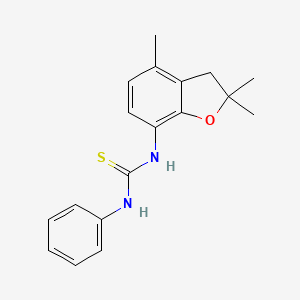![molecular formula C23H25N3O3 B2915353 N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-ethylphenyl)oxamide CAS No. 898413-50-8](/img/structure/B2915353.png)
N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-ethylphenyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-ethylphenyl)oxamide is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.
BenchChem offers high-quality N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-ethylphenyl)oxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-ethylphenyl)oxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant, Anti-Inflammatory, and Antimicrobial Properties
Azoimine quinoline derivatives exhibit significant biological activities. At low concentrations, they demonstrate greater antioxidant potential than ascorbic acid. Additionally, these derivatives show variable antimicrobial activity against bacteria and fungi. The anti-inflammatory activity of these compounds ranges from 55–80%. These findings suggest potential applications in treating oxidative stress-related disorders, infections, and inflammatory conditions (Douadi et al., 2020).
Corrosion Inhibition
Quinoline derivatives have been studied as corrosion inhibitors for carbon steel in acidic environments. The efficacy of these inhibitors increases with their concentration, and they obey the Langmuir adsorption isotherm. This application is particularly relevant in industrial settings where corrosion resistance is crucial (Benmahammed et al., 2020).
Antitubercular Activity
Novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones have shown promising in vitro antimycobacterial activity against Mycobacterium tuberculosis. This suggests a potential application in developing new antitubercular agents (Kantevari et al., 2011).
Antibacterial Activity and DNA-Gyrase Inhibition
Quinoline carboxylic acids, through their structure-activity relationships, have been identified as potent antibacterial agents. They also exhibit significant DNA-gyrase inhibition, which is crucial for their antibacterial activity. This makes them candidates for developing new antibacterial drugs (Domagala et al., 1988).
Synthesis of Complex Molecular Structures
The compound's structure has been utilized in the synthesis of complex molecular structures, like spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid. These syntheses are significant in the field of medicinal chemistry for creating novel therapeutic agents (Yong et al., 2007).
properties
IUPAC Name |
N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-2-15-5-10-18(11-6-15)24-21(27)22(28)25-19-12-9-16-4-3-13-26(20(16)14-19)23(29)17-7-8-17/h5-6,9-12,14,17H,2-4,7-8,13H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISMKEDXQMBIQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-ethylphenyl)oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Aminobenzo[b]thiophene Hydrochloride](/img/structure/B2915270.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-5-chloro-2-methoxybenzamide](/img/structure/B2915272.png)

![3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(2-fluorophenyl)propanamide](/img/structure/B2915275.png)
![6-Amino-3-propyl-4-quinolin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2915277.png)
![Tert-butyl 2-[(prop-2-enoylamino)methyl]-2-(trifluoromethyl)pyrrolidine-1-carboxylate](/img/structure/B2915280.png)
![1-(3,5-dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2915281.png)



![4-(diethylsulfamoyl)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2915287.png)
![2-Amino-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2915289.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide](/img/structure/B2915290.png)
